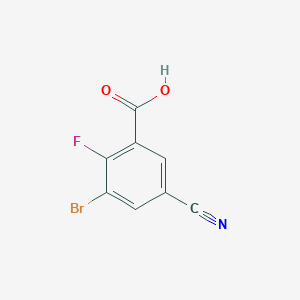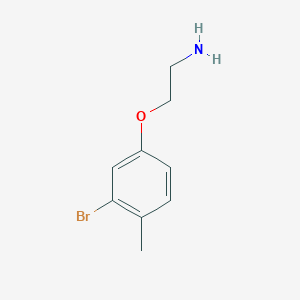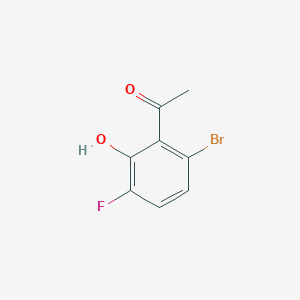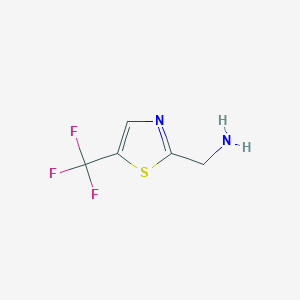![molecular formula C18H8Br2N2 B1406290 2,8-Dibromoindolo[3,2-b]carbazole CAS No. 536757-96-7](/img/structure/B1406290.png)
2,8-Dibromoindolo[3,2-b]carbazole
Overview
Description
2,8-Dibromoindolo[3,2-b]carbazole is a compound belonging to the indolocarbazole family, characterized by its π electron-rich and extended structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-dibromoindolo[3,2-b]carbazole typically involves a multi-step process. One notable method includes the bromination of indolo[3,2-b]carbazole at the 2 and 8 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of high-yielding synthetic pathways and optimization of reaction conditions are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dibromoindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 2 and 8 can be substituted with different functional groups using Suzuki and Sonogashira cross-coupling reactions.
Formylation: The compound can be easily formylated to produce 2,8-diformylindolo[3,2-b]carbazole.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and boronic acids.
Sonogashira Coupling: Utilizes palladium catalysts and alkynes.
Formylation: Achieved using formylating agents like Vilsmeier-Haack reagent.
Major Products:
Substituted Indolocarbazoles: Various 5,11-dialkyl-6,12-diphenyl-indolo[3,2-b]carbazoles.
Formylated Derivatives: 2,8-diformylindolo[3,2-b]carbazole.
Scientific Research Applications
2,8-Dibromoindolo[3,2-b]carbazole has a wide range of applications in scientific research:
Organic Electronics: Used in the development of OFETs, OLEDs, and DSSCs due to its excellent charge carrier mobility and stability
Material Science:
Photophysics: Studied for its photophysical properties, including photoluminescence and electroluminescence.
Mechanism of Action
The mechanism of action of 2,8-dibromoindolo[3,2-b]carbazole in organic electronics involves its ability to facilitate charge transport. The compound’s π-conjugated system allows for efficient charge carrier mobility, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Indolo[3,2-b]carbazole: The parent compound without bromine substitution.
2,8-Difunctionalized Indolo[3,2-b]carbazoles: Compounds with various functional groups at positions 2 and 8.
5,11-Dialkyl-6,12-diphenyl-indolo[3,2-b]carbazoles: Substituted derivatives with alkyl and phenyl groups.
Uniqueness: 2,8-Dibromoindolo[3,2-b]carbazole stands out due to its specific bromine substitution, which enhances its reactivity and allows for diverse functionalization. This makes it a versatile building block for synthesizing novel materials with tailored properties for organic electronics .
Properties
IUPAC Name |
2,8-dibromoindolo[3,2-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Br2N2/c19-9-1-3-15-11(5-9)13-7-18-14(8-17(13)21-15)12-6-10(20)2-4-16(12)22-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBADHLJNYYFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=CC4=NC5=C(C4=CC3=N2)C=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1406212.png)





![1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1406219.png)





